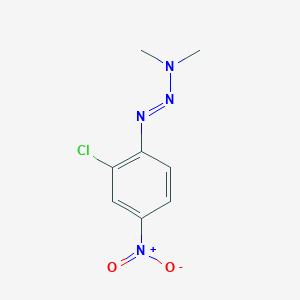
(1e)-1-(2-Chloro-4-nitrophenyl)-3,3-dimethyltriaz-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1e)-1-(2-Chloro-4-nitrophenyl)-3,3-dimethyltriaz-1-ene is a synthetic organic compound characterized by the presence of a chloro and nitro group attached to a phenyl ring, along with a triazene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1e)-1-(2-Chloro-4-nitrophenyl)-3,3-dimethyltriaz-1-ene typically involves the reaction of 2-chloro-4-nitroaniline with appropriate reagents to introduce the triazene functionality. Common synthetic routes include diazotization followed by coupling with dimethylamine. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of automated systems and stringent quality control measures ensures the consistent production of high-quality compounds.
Chemical Reactions Analysis
Types of Reactions
(1e)-1-(2-Chloro-4-nitrophenyl)-3,3-dimethyltriaz-1-ene undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.
Major Products Formed
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of 2-amino-4-nitrophenyl derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
(1e)-1-(2-Chloro-4-nitrophenyl)-3,3-dimethyltriaz-1-ene has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (1e)-1-(2-Chloro-4-nitrophenyl)-3,3-dimethyltriaz-1-ene involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group can participate in nucleophilic substitution reactions, further modifying the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
(1e)-1-(2-Chloro-4-nitrophenyl)-3,3-dimethyltriaz-1-ene: shares similarities with other triazene compounds, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both chloro and nitro groups, which confer distinct chemical and biological properties
Properties
CAS No. |
52388-77-9 |
|---|---|
Molecular Formula |
C8H9ClN4O2 |
Molecular Weight |
228.63 g/mol |
IUPAC Name |
N-[(2-chloro-4-nitrophenyl)diazenyl]-N-methylmethanamine |
InChI |
InChI=1S/C8H9ClN4O2/c1-12(2)11-10-8-4-3-6(13(14)15)5-7(8)9/h3-5H,1-2H3 |
InChI Key |
PEFSNGPKTIRLJO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)N=NC1=C(C=C(C=C1)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


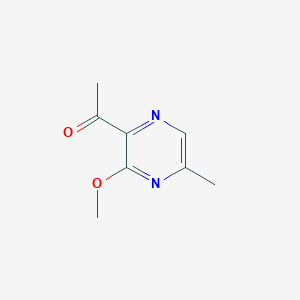
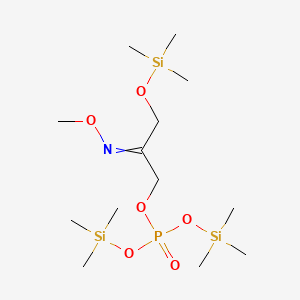

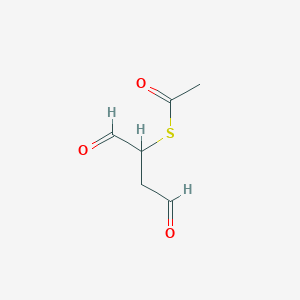
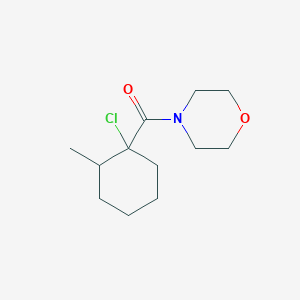
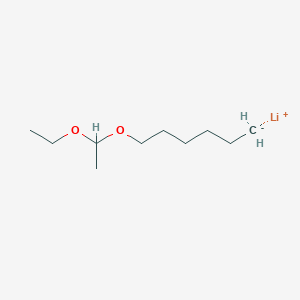
![1,2-Diethyl-4,5,6,7-tetraphenylspiro[2.4]hepta-1,4,6-triene](/img/structure/B14638174.png)

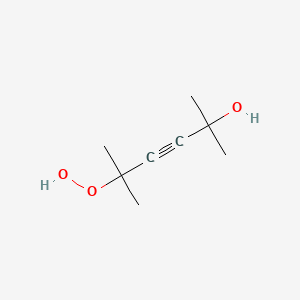

![Benzenemethanamine, 4-[(phenylmethyl)thio]-](/img/structure/B14638200.png)

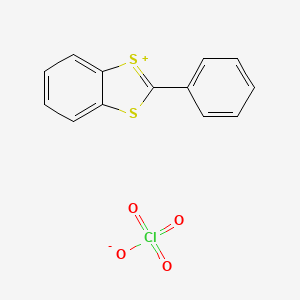
![2-Amino-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoic acid](/img/structure/B14638220.png)
